Product packaging for Indolin-5-ylmethanamine dihydrochloride(Cat. No.:CAS No. 1242338-94-8)

Indolin-5-ylmethanamine dihydrochloride

Cat. No.: B1453244
CAS No.: 1242338-94-8
M. Wt: 221.12 g/mol
InChI Key: NSMQMRVYUDOQRJ-UHFFFAOYSA-N
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Description

Indolin-5-ylmethanamine dihydrochloride is a derivative of 2,3-dihydro-1H-indole (indoline), a heterocyclic scaffold prevalent in bioactive compounds and natural products . The compound features a methanamine group (-CH₂NH₂) substituted at the 5-position of the indoline ring, with two hydrochloride counterions enhancing its water solubility. Indoline derivatives are of significant pharmaceutical interest due to their structural versatility, enabling interactions with biological targets such as receptors and enzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Cl2N2 B1453244 Indolin-5-ylmethanamine dihydrochloride CAS No. 1242338-94-8

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQMRVYUDOQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Tscherniac-Einhorn Reaction

The most straightforward and widely reported method for preparing Indolin-5-ylmethanamine involves the Tscherniac-Einhorn reaction . This synthetic route uses indoline as the starting material and reacts it with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst.

  • Reaction Scheme:

    • Reactants: Indoline + 2-(hydroxymethyl)isoindoline-1,3-dione
    • Catalyst: Concentrated sulfuric acid
    • Product: (2,3-Dihydro-1H-indol-5-ylmethyl)amine, which is then converted to its dihydrochloride salt.
  • Mechanistic Insight:

    • The reaction proceeds via electrophilic substitution facilitated by the acidic environment.
    • The hydroxymethyl group acts as a key functional handle for the formation of the methanamine moiety attached to the indoline ring.
  • Advantages:

    • This method is direct and uses commercially available reagents.
    • It provides a relatively high yield of the target amine intermediate before salt formation.
  • Limitations:

    • Requires careful control of acidic conditions to avoid side reactions.
    • Post-reaction purification is necessary to isolate the dihydrochloride salt in pure form.

Chemical Reaction Pathways and Functional Group Transformations

Indolin-5-ylmethanamine dihydrochloride exhibits reactivity typical of amine-containing indoline derivatives, which is exploited during its synthesis and subsequent modifications.

Reaction Type Description Reagents/Conditions Outcome
Oxidation Conversion of the indoline ring to indole derivatives Mild oxidizing agents Formation of indole analogs for further functionalization
Reduction Reduction of nitro or other substituents on the indoline ring Hydrogenation catalysts (e.g., Pd/C) Amino-substituted derivatives
Substitution Replacement of amino group with other functional groups Acid catalysts, deprotecting agents Diversified derivatives for medicinal chemistry

These transformations are essential for tailoring the compound's properties and for preparing analogs with enhanced biological activity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Type Yield Range Notes
Tscherniac-Einhorn Reaction Indoline, 2-(hydroxymethyl)isoindoline-1,3-dione Concentrated sulfuric acid Electrophilic substitution Moderate to high Direct and efficient for target amine
Protection/Deprotection Amino intermediates Boc anhydride, TFA/DCM Protection/deprotection 55-85% (intermediates) Used in multi-step syntheses for analogs
Coupling Reactions Amino intermediates Acyl chlorides, guanidination reagents Acylation, guanidination 45-72% For structural diversification
Reduction/Hydrogenation Nitro-substituted indolines Pd/C, H2 Reduction 60-90% To obtain amino derivatives

Research Findings and Practical Considerations

  • The Tscherniac-Einhorn reaction remains the most practical and direct synthetic route for this compound, favored for its simplicity and accessibility of reagents.
  • Advanced synthetic techniques involving protecting groups and coupling reactions are mainly applied in the development of indoline-based bioactive compounds but can be adapted for scale-up and purity enhancement of Indolin-5-ylmethanamine derivatives.
  • Careful control of reaction conditions, especially acid concentration and temperature, is critical to minimize side reactions and maximize yield.
  • Post-synthesis, the formation of the dihydrochloride salt improves compound stability and facilitates handling.

Chemical Reactions Analysis

(2,3-Dihydro-1H-indol-5-ylmethyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have highlighted the potential of indoline-based compounds, including indolin-5-ylmethanamine dihydrochloride, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the biosynthesis of pro-inflammatory leukotrienes, making them attractive targets for anti-inflammatory drug development.

Case Study : A study identified an indoline derivative (compound 73) that exhibited significant inhibition of both 5-LOX and sEH with IC₅₀ values of 0.41 ± 0.01 μM and 0.43 ± 0.10 μM, respectively. In vivo tests demonstrated its efficacy in reducing inflammation in murine models of peritonitis and asthma, suggesting its potential as a therapeutic agent for inflammatory diseases .

CompoundTarget EnzymeIC₅₀ (μM)In Vivo Efficacy
Compound 735-LOX0.41 ± 0.01Effective in reducing inflammation
Compound 73sEH0.43 ± 0.10Effective in reducing inflammation

Neuropsychiatric Disorders

Indoline derivatives have also been studied for their effects on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neuropsychiatric conditions such as anxiety, depression, and cognitive disorders. Compounds exhibiting affinity for this receptor may serve as potential treatments for obesity and type 2 diabetes as well.

Research Findings : Certain indole and indoline compounds have shown promise as modulators of the 5-HT6 receptor, potentially acting as antagonists or partial agonists. This activity suggests their utility in managing conditions like anxiety, depression, and cognitive decline .

Summary of Findings

This compound demonstrates significant promise in several therapeutic areas:

  • Anti-inflammatory Applications : As a dual inhibitor of key enzymes involved in inflammatory pathways.
  • Neuropsychiatric Applications : As a modulator of serotonin receptors with potential benefits in treating mood disorders and metabolic conditions.

Mechanism of Action

The mechanism of action of Indolin-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound interact with RCAR/(PYR/PYL) receptor proteins in plants, which are involved in the abscisic acid signaling pathway . This interaction can influence various physiological processes in plants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Indolin-5-ylmethanamine dihydrochloride and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Key Features/Applications
This compound Indoline -CH₂NH₂ at 5-position Dihydrochloride ~229.1 (estimated*) Enhanced solubility; potential CNS activity
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride Imidazole Cyclopropyl at 1-position Dihydrochloride Exact MW not provided Likely used in polymer initiators or metal chelation
(Pyrimidin-5-yl)methanamine dihydrochloride Pyrimidine -CH₂NH₂ at 5-position Dihydrochloride 145.59 Nucleic acid analogs; enzyme inhibitors
3-(2-Aminoethyl)-5-methylindole hydrochloride Indole -CH₂CH₂NH₂ at 3-position; -CH₃ at 5-position Monohydrochloride Exact MW not provided Serotonergic activity (e.g., 5-HT receptor modulation)
Quinoxalin-5-ylmethanamine hydrochloride Quinoxaline -CH₂NH₂ at 5-position Monohydrochloride Exact MW not provided Antibacterial/antiviral applications
5-Methoxytryptamine hydrochloride Indole -OCH₃ at 5-position; -CH₂CH₂NH₂ at 3-position Monohydrochloride ~252.7 Neurotransmitter analog (serotonin pathway)

*Estimated based on indoline core (C₈H₉N) + methanamine (CH₂NH₂) + 2 HCl.

Key Comparative Insights

Core Heterocycle Differences: Indoline (partially saturated indole) in the target compound confers rigidity and distinct electronic properties compared to fully aromatic indole (e.g., 5-methylindole) or pyrimidine/quinoxaline analogs . The imidazole derivative () may exhibit stronger metal-binding capacity due to the nitrogen-rich ring, making it suitable for catalytic or chelation applications .

Salt Form and Solubility: Dihydrochloride salts (target compound, pyrimidine analog) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., quinoxaline or 5-methylindole), enhancing bioavailability for pharmaceutical formulations .

Methyl or cyclopropyl substituents (e.g., 5-methylindole, imidazole analog) may enhance metabolic stability or steric hindrance, affecting receptor binding .

Functional Applications: Indoline derivatives are often explored for central nervous system (CNS) targets due to structural similarity to endogenous neurotransmitters . Pyrimidine and quinoxaline analogs are more commonly associated with antimicrobial or anticancer research .

Research and Development Considerations

  • Synthetic Challenges: The dihydrochloride form requires precise stoichiometry during salt formation to avoid impurities, as noted in biogenic amine standardization protocols .
  • Safety Profiles : Dihydrochloride salts of aromatic amines may pose sensitization risks, as seen with structurally related isothiouronium derivatives .

Biological Activity

Indolin-5-ylmethanamine dihydrochloride, with the chemical formula C9_9H14_{14}Cl2_2N2_2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, relevant research findings, and applications.

  • Molecular Weight : 221.13 g/mol
  • CAS Number : 1242338-94-8
  • Purity : 97% .

This compound exhibits its biological effects primarily through its interaction with various molecular targets. The compound can act as an inhibitor for several enzymes, notably:

  • 5-Lipoxygenase (5-LOX) : A key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibiting this enzyme can reduce inflammatory responses .
  • Soluble Epoxide Hydrolase (sEH) : This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects. Dual inhibition of both 5-LOX and sEH can enhance anti-inflammatory pathways while reducing pro-inflammatory mediators .

In Vitro Studies

A series of studies have evaluated the inhibitory effects of indoline derivatives on 5-LOX:

CompoundIC50_{50} (μM) in PMNLIC50_{50} for Isolated 5-LOX
Indoline Derivative 431.38 ± 0.230.45 ± 0.11
Other Compounds>10>10

The results indicate that compound 43 shows significant inhibitory activity against both activated human polymorphonuclear leukocytes (PMNLs) and isolated 5-LOX, making it a promising candidate for further development as an anti-inflammatory agent .

In Vivo Studies

In vivo experiments using murine models have demonstrated that indoline-based compounds can effectively reduce inflammation in conditions such as zymosan-induced peritonitis and experimental asthma. For instance, compound 73, a derivative of indoline, exhibited remarkable efficacy in these models, highlighting the therapeutic potential of these compounds in treating inflammatory diseases .

Case Studies

  • Anti-inflammatory Efficacy :
    • In a study involving zymosan-induced peritonitis in mice, compound 73 showed significant reduction in inflammatory markers, suggesting its potential as a dual inhibitor for treating inflammatory disorders .
  • Cardiovascular Protection :
    • The inhibition of sEH by indoline derivatives may lead to increased levels of EETs, which are known to have cardioprotective effects. This dual action could be beneficial in managing cardiovascular diseases .

Q & A

Q. What are the standard synthetic routes for preparing Indolin-5-ylmethanamine dihydrochloride, and how can reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination of indole derivatives. Polar solvents (e.g., water, ethanol) are typically employed to stabilize ionic intermediates, while reducing agents like sodium borohydride may be used to form the amine precursor . Post-synthesis, purification via recrystallization or chromatography is critical to isolate the dihydrochloride salt. Reaction pH must be tightly controlled to avoid decomposition; acidic conditions favor salt formation, as dihydrochlorides require a 2:1 stoichiometry of hydrochloric acid to the base molecule .
  • Key Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Solvent PolarityHigh (e.g., H₂O, MeOH)Enhances ionic intermediate stability
pH2–4Prevents base decomposition
Temperature25–40°CBalances reaction rate vs. side reactions

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify the indole scaffold and amine protonation state.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ for the free base and [M+2Cl]⁻ for the salt).
  • X-ray Crystallography : For absolute stereochemical determination, if applicable .
    Purity is assessed via HPLC with UV detection (λ = 254 nm) or ion chromatography to quantify chloride content .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound may be limited, general safety protocols for dihydrochlorides include:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • First Aid : Immediate rinsing with water for skin/eye exposure; consult a physician if ingested or inhaled .
  • Storage : In airtight containers under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s solubility, stability, and bioavailability compared to the free base?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it preferable for in vitro assays. However, hygroscopicity may reduce long-term stability, necessitating desiccated storage . Bioavailability studies require comparative pharmacokinetic profiling (e.g., logP measurements via shake-flask method):
  • Data Comparison :
FormlogPSolubility (mg/mL, H₂O)Stability (t₁/₂ at 25°C)
Free Base~2.50.1–0.5>6 months
Dihydrochloride~0.810–153–6 months (if hygroscopic)
Salt selection should align with experimental goals (e.g., in vivo studies prioritize solubility, while shelf-stable formulations may favor free bases) .

Q. What strategies resolve contradictions in reported biological activity data for Indolin-5-ylmethanamine derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., receptor binding affinity) often stem from:
  • Batch Variability : Impurities in synthesis (e.g., residual solvents) can skew results. Implement QC via COA (Certificate of Analysis) with ≥98% purity thresholds .
  • Assay Conditions : pH, temperature, and solvent (DMSO vs. saline) affect ligand-receptor interactions. Standardize protocols using peer-reviewed methods (e.g., Radioligand Binding Assays) .
  • Structural Analogues : Compare with structurally validated compounds (e.g., Flunarizine dihydrochloride’s Na+/Ca²⁺ channel blocking ) to contextualize mechanisms.

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., using MOE or AutoDock) models ligand-target interactions by:

Target Preparation : Retrieve protein structures from RCSB PDB (e.g., 5-HT₃ receptors) .

Ligand Protonation : Account for the dihydrochloride’s charge state at physiological pH using tools like MarvinSketch.

Binding Affinity Validation : Cross-validate with experimental IC₅₀ values from patch-clamp electrophysiology .

  • Example Workflow :
       Protein (PDB: 6NP8) → Grid Generation → Ligand Docking → MM/GBSA Scoring → Experimental Correlation  

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-ylmethanamine dihydrochloride
Reactant of Route 2
Indolin-5-ylmethanamine dihydrochloride

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